Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid

Description

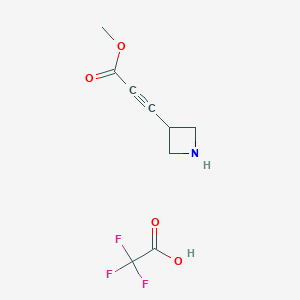

Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid is a bifunctional compound comprising:

- Azetidine ring: A strained four-membered nitrogen-containing heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry .

- Propargyl ester: A reactive alkyne-functionalized ester group, which can participate in click chemistry or serve as a synthetic intermediate.

- Trifluoroacetic acid (TFA): A strong organic acid commonly used as a counterion to improve solubility and facilitate purification .

This compound is cataloged in chemical databases (e.g., Enamine Ltd.) with a molecular weight of ~296.2 g/mol (exact value inferred from analogs) and is utilized in drug discovery for its modular reactivity .

Properties

IUPAC Name |

methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.C2HF3O2/c1-10-7(9)3-2-6-4-8-5-6;3-2(4,5)1(6)7/h6,8H,4-5H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROASRVAFIJYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1CNC1.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with propargyl esters under specific conditions. One common method includes the use of triethylamine as a base and 3,3-dimethylacryloyl chloride as a reagent . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the azetidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted azetidine derivatives.

Scientific Research Applications

Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid is utilized in several scientific research fields:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(azetidin-3-yl)prop-2-ynoate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoroacetic acid moiety may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of Methyl 3-(azetidin-3-yl)prop-2-ynoate;TFA with structurally related compounds:

Stability and Reactivity

- Azetidine Ring : The four-membered ring’s strain enhances reactivity compared to five- or six-membered analogs (e.g., piperidine derivatives in ), making it prone to ring-opening under acidic conditions.

- Propargyl Ester : More reactive toward nucleophiles than saturated esters, enabling applications in bioorthogonal chemistry .

- TFA Counterion : Improves aqueous solubility but may complicate storage due to hygroscopicity. TFA’s strong acidity (pKa ~0.5) can protonate basic nitrogen centers, altering pharmacokinetics .

Biological Activity

Methyl 3-(azetidin-3-yl)prop-2-ynoate; 2,2,2-trifluoroacetic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound consists of an azetidine ring connected to a propyne moiety with a methyl ester functional group. The trifluoroacetic acid component enhances its solubility and stability in various biological environments.

Chemical Formula: C₇H₉F₃NO₂

Molecular Weight: 197.15 g/mol

CAS Number: 2247102

Synthesis

The synthesis of methyl 3-(azetidin-3-yl)prop-2-ynoate typically involves the reaction of azetidine derivatives with appropriate alkynes and subsequent esterification processes. The trifluoroacetic acid can be introduced during the final stages to modify the compound's properties.

Cytotoxicity and Antiproliferative Effects

Research indicates that compounds containing azetidine rings exhibit significant cytotoxic activity against various cancer cell lines. A study focusing on similar azetidin derivatives demonstrated their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The most potent derivatives showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8g | MCF-7 | 5.0 |

| 8j | HCT-116 | 4.5 |

| 8n | MCF-7 | 6.1 |

The proposed mechanism involves the inhibition of tubulin at the colchicine binding site, preventing microtubule formation necessary for mitosis. This action leads to cell cycle arrest and apoptosis in sensitive cancer cells .

Case Studies

-

Case Study on Anticancer Activity

- A series of azetidin derivatives were synthesized and tested for their antiproliferative activity using standard MTT assays. The study found that modifications to the azetidine structure significantly impacted their cytotoxicity, with certain substitutions enhancing the activity against breast and colon cancer cell lines .

- Molecular Modeling Studies

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Propargyl coupling | TFA anhydride | 85.3 | 85.3 | |

| Azetidine ring-opening | Acidic conditions | 77.0 | 77.0 |

Basic: How can the structural integrity of Methyl 3-(azetidin-3-yl)prop-2-ynoate be characterized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 2.8–3.2 ppm (azetidine protons) and δ 3.7–4.0 ppm (ester methyl group) confirm the backbone .

- ¹³C NMR: Signals near 170 ppm indicate the carbonyl group of the ester .

- Mass Spectrometry (MS): ESI+ or MALDI-TOF confirms molecular weight (e.g., 178.16 g/mol for related compounds) .

- Infrared (IR) Spectroscopy: Stretching bands at ~1740 cm⁻¹ (C=O ester) and ~2100 cm⁻¹ (C≡C alkyne) validate functional groups .

Advanced: How does 2,2,2-trifluoroacetic acid influence reaction mechanisms involving this compound?

Methodological Answer:

TFA’s strong acidity (pKa ~0.23) facilitates:

- Deprotonation: Activates intermediates in coupling reactions by protonating heteroatoms (e.g., nitrogen in azetidine), enhancing electrophilicity .

- Solvent Effects: Polar aprotic nature stabilizes charged transition states, accelerating nucleophilic substitution at the azetidine ring .

- Side Reactions: Overuse can lead to ester hydrolysis; controlled stoichiometry (e.g., 1.5–2.0 eq.) mitigates this .

Data Contradiction Note:

- While TFA enhances reaction rates, conflicting reports exist on its impact on enantiomeric purity. Some studies show racemization under prolonged exposure (>6 hours), necessitating time-optimized protocols .

Advanced: What strategies address stability challenges of the azetidine moiety in aqueous environments?

Methodological Answer:

The strained four-membered azetidine ring is prone to hydrolysis. Stabilization methods include:

- pH Control: Buffering solutions to pH 4–6 reduces nucleophilic attack by water .

- Lyophilization: Freeze-drying the compound as a TFA salt improves shelf life (stable for >12 months at –20°C) .

- Steric Shielding: Introducing electron-withdrawing groups (e.g., trifluoromethyl) adjacent to the azetidine ring lowers susceptibility to ring-opening .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase assays) may arise from:

- Assay Conditions: Variations in buffer ionic strength or temperature alter binding kinetics. Standardizing Tris-HCl (pH 7.4, 25°C) reduces variability .

- Metabolite Interference: Trifluoroacetic acid residues from synthesis can inhibit enzymes. Dialysis or SEC purification removes TFA contaminants .

- Structural Isomerism: Cis/trans isomerism in the prop-2-ynoate group affects target affinity. X-ray crystallography or NOESY NMR confirms dominant conformers .

Basic: What safety protocols are critical when handling 2,2,2-trifluoroacetic acid in synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile), goggles, and fume hoods are mandatory due to TFA’s corrosive nature .

- Waste Management: Neutralize TFA with sodium bicarbonate before disposal to prevent environmental release .

- First Aid: Immediate rinsing with water for skin/eye contact (15+ minutes), followed by medical evaluation .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD): Simulates membrane permeability (logP ~1.2) and binding to cytochrome P450 enzymes .

- Density Functional Theory (DFT): Calculates electron-deficient regions of the trifluoroacetate group, predicting metabolic sites (e.g., ester hydrolysis) .

- ADMET Prediction: Software like Schrödinger’s QikProp estimates bioavailability (85–90%) and plasma protein binding (≥95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.